SB-216641A

Beschreibung

Eigenschaften

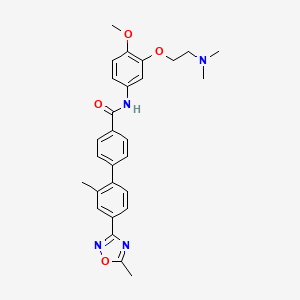

IUPAC Name |

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O4/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNUKVFYILMMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043985 | |

| Record name | N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170230-39-4 | |

| Record name | SB 216641 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170230-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 216641 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170230394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-[2-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-216641 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM4360761C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of SB-216641A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-216641A is a potent and selective antagonist of the serotonin 5-HT1B receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing its interaction with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

SB-216641 is a synthetic compound that has been instrumental in elucidating the physiological roles of the 5-HT1B receptor.[1] Its high affinity and selectivity for the human 5-HT1B receptor over the closely related 5-HT1D receptor have made it a valuable pharmacological tool.[2][3][4] Understanding the precise mechanism by which this compound exerts its effects is crucial for its application in basic research and for the potential development of novel therapeutics targeting the serotonergic system. This guide will cover its binding characteristics, functional antagonism, and the experimental methodologies used to determine these properties.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of SB-216641

| Receptor Subtype | Species | pKi | Reference(s) |

| 5-HT1B | Human | 9.0 | [2] |

| 5-HT1D | Human | 7.6 | [2] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Activity of SB-216641

| Assay Type | Receptor Subtype | Species | pKB / Apparent pA2 | Reference(s) |

| cAMP Accumulation Assay | 5-HT1B | Human | 9.3 | [2] |

| cAMP Accumulation Assay | 5-HT1D | Human | 7.3 | [2] |

| Tritium Overflow Assay | 5-HT1B | Guinea-pig | 8.45 | [5] |

Note: pKB is the negative logarithm of the antagonist dissociation constant (KB), and pA2 is a measure of antagonist potency. Higher values indicate greater antagonist activity.

Signaling Pathway

The 5-HT1B receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by its endogenous ligand, serotonin (5-HT), it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, as a competitive antagonist, binds to the 5-HT1B receptor without activating it, thereby preventing serotonin from binding and initiating this signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.[6][7][8]

Objective: To quantify the displacement of a specific radioligand from the 5-HT1B receptor by this compound.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor.

-

Radioligand (e.g., [3H]GR125743).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of serotonin or another 5-HT1B ligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either this compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the 5-HT1B receptor.[9][10][11][12] As an antagonist, this compound is expected to inhibit agonist-stimulated [35S]GTPγS binding.

Objective: To determine the ability of this compound to block serotonin-induced G protein activation.

Materials:

-

Cell membranes expressing the human 5-HT1B receptor.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

A 5-HT1B receptor agonist (e.g., serotonin).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Pre-incubate the cell membranes with this compound or vehicle.

-

Add the 5-HT1B agonist to stimulate the receptor.

-

Add [35S]GTPγS and GDP to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 60 minutes) to allow for the binding of [35S]GTPγS to activated G proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Plot the [35S]GTPγS binding against the agonist concentration in the presence and absence of this compound to determine the antagonist's effect on agonist potency and efficacy.

cAMP Accumulation Assay

This assay directly measures the functional consequence of 5-HT1B receptor activation (inhibition of adenylyl cyclase).[13][14][15][16][17]

Objective: To quantify the ability of this compound to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Intact cells expressing the human 5-HT1B receptor.

-

A 5-HT1B receptor agonist (e.g., serotonin).

-

This compound at various concentrations.

-

Forskolin (an adenylyl cyclase activator).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound.

-

Add the 5-HT1B agonist and forskolin to the cells. Forskolin is used to stimulate cAMP production, and the agonist will inhibit this stimulation.

-

Incubate for a specific time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP levels against the agonist concentration in the presence of different concentrations of this compound.

-

The data can be used to calculate the pKB of this compound.

Elevated Plus-Maze Test for Anxiolytic Activity

This in vivo behavioral assay is used to assess anxiety-like behavior in rodents and the anxiolytic effects of compounds like this compound.[18][19][20][21][22]

Objective: To evaluate the anxiolytic-like effects of this compound in mice or rats.

Apparatus:

-

An elevated, plus-shaped maze with two open arms and two enclosed arms.

Procedure:

-

Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) at a specific time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera and tracking software.

-

Analyze the time spent in the open arms versus the closed arms and the number of entries into each arm.

-

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the 5-HT1B receptor. Its mechanism of action is primarily through competitive inhibition of serotonin binding, thereby blocking the downstream Gi/o-mediated signaling cascade that leads to the inhibition of adenylyl cyclase. The quantitative data and experimental protocols presented in this guide provide a solid foundation for the continued use of this compound as a critical tool in serotonergic research and for the exploration of the therapeutic potential of 5-HT1B receptor modulation.

References

- 1. SB-216641 - Wikipedia [en.wikipedia.org]

- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB 216641 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 10. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 21. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 22. mmpc.org [mmpc.org]

SB-216641A: A Technical Guide to a Potent GSK-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that serves as a critical regulatory node in a multitude of cellular signaling pathways. Its dysregulation is implicated in a wide array of pathologies, including neurodegenerative disorders, metabolic diseases, and cancer. SB-216641A is a potent and selective small molecule inhibitor of GSK-3, belonging to the maleimide class of compounds. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative potency and selectivity data, its role in key signaling pathways, and detailed protocols for its experimental use.

Introduction to Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a highly conserved protein kinase that exists in two isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), encoded by separate genes.[1][2] These isoforms share 98% identity within their catalytic domains but differ in their N- and C-termini.[2] Unlike most kinases, GSK-3 is typically active in resting cells and is regulated through inhibition by upstream signals.[1] It plays a pivotal role in diverse cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[1] Its activity is central to pathways such as Wnt/β-catenin signaling and insulin signal transduction, making it a prominent therapeutic target.[1]

This compound: A Selective GSK-3 Inhibitor

This compound is a member of the arylindolemaleimide class of compounds developed as a potent inhibitor of GSK-3. Its structure allows it to effectively target the enzyme's active site.

Mechanism of Action

This compound and related maleimide compounds function as ATP-competitive inhibitors .[3] They bind to the ATP-binding pocket of GSK-3, preventing the binding of ATP and thereby blocking the phosphotransferase activity of the kinase.[4][5] This inhibition mimics the natural deactivation of GSK-3 that occurs, for example, during the activation of the Wnt signaling pathway.

Quantitative Data

The efficacy and specificity of a kinase inhibitor are defined by its potency against the intended target and its lack of activity against other kinases.

Potency of GSK-3 Inhibition

The inhibitory potency of this compound and its close analogs is typically measured by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are in the low nanomolar range, indicating high-potency inhibition.

Table 1: Inhibitory Potency of Maleimide-Class GSK-3 Inhibitors

| Compound | Target | Potency (IC50 / Ki) | Notes |

|---|---|---|---|

| SB-415286 | GSK-3α | Ki: 31 nM | A potent, selective, ATP-competitive inhibitor with similar potency for GSK-3β.[3] |

| SB-216763 | GSK-3β | IC50: 18 nM | A related maleimide compound widely used as a GSK-3 inhibitor.[6] |

| COB-187 | GSK-3α | IC50: 22 nM | A highly potent and selective GSK-3 inhibitor.[3] |

| COB-187 | GSK-3β | IC50: 11 nM | A highly potent and selective GSK-3 inhibitor.[3] |

Kinase Selectivity Profile

High selectivity is critical for a research tool or therapeutic candidate to minimize off-target effects. Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of diverse kinases. While a detailed public selectivity panel for this compound is not available, related compounds like SB-216763 are known to be highly selective for GSK-3. Profiling against extensive kinase panels is the standard method for determining such selectivity.[7][8]

Modulation of Signaling Pathways

GSK-3 is a central component of the Wnt/β-catenin signaling pathway. This compound provides a direct pharmacological means to study this pathway by inhibiting GSK-3's key function within it.

The Wnt/β-catenin Pathway: "Wnt Off" State

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" with Axin, APC, and CK1α.[9] This complex actively phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. This keeps cytoplasmic levels of β-catenin low, and Wnt target genes are not transcribed.[9]

Caption: Canonical Wnt pathway in the "Off" state.

The Wnt/β-catenin Pathway: "Wnt On" State & this compound Action

When a Wnt ligand binds to its Frizzled and LRP5/6 co-receptors, the destruction complex is inhibited.[10] This prevents the phosphorylation of β-catenin by GSK-3. As a result, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[10] In the nucleus, it binds to TCF/LEF transcription factors to activate the expression of target genes.[10] Treatment with this compound mimics this effect by directly inhibiting GSK-3, leading to β-catenin stabilization even in the absence of Wnt stimulation.

Caption: Canonical Wnt pathway in the "On" state, showing the action of this compound.

Experimental Protocols & Workflows

The following protocols provide a framework for utilizing this compound in common experimental setups.

In Vitro GSK-3 Kinase Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on purified GSK-3 enzyme activity. The principle involves quantifying the phosphorylation of a specific substrate.

Workflow: In Vitro Kinase Assay

Caption: Workflow for a typical in vitro GSK-3 inhibition assay.

Detailed Protocol:

-

Reagents & Materials:

-

Recombinant human GSK-3β enzyme.

-

GSK-3 peptide substrate (e.g., a derivative of glycogen synthase).[1]

-

Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[11]

-

ATP solution.

-

This compound stock solution (in DMSO).

-

Detection reagent (e.g., ADP-Glo™ from Promega, which measures ADP production as a luminescent signal).[12]

-

384-well white assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

-

To the wells of a 384-well plate, add the kinase buffer.

-

Add the recombinant GSK-3β enzyme to each well (e.g., final concentration of 1 ng/reaction).[6]

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., final concentration of 25 µM ATP).[6]

-

Incubate the reaction for 60 minutes at 30°C.[6]

-

Terminate the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., for ADP-Glo, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and read luminescence).[12]

-

Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

-

Cell-Based β-catenin Stabilization Assay

This protocol measures the downstream effect of GSK-3 inhibition in a cellular context by quantifying the accumulation of β-catenin via Western Blot.

Workflow: Cell-Based Western Blot Assay

Caption: Workflow for a cell-based assay to detect β-catenin stabilization.

Detailed Protocol:

-

Reagents & Materials:

-

Cell line (e.g., HEK293, SH-SY5Y).

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

RIPA lysis buffer with protease and phosphatase inhibitors.[13]

-

BCA protein assay kit.[13]

-

Reagents for SDS-PAGE and Western Blotting.

-

Primary antibody: anti-β-catenin.

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere and reach ~70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only (DMSO) control.[13]

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.[13]

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet debris.[13]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Re-probe the blot with a loading control antibody to ensure equal protein loading. An increase in the β-catenin band intensity relative to the loading control indicates stabilization.

-

References

- 1. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of GSK-3 inhibition by N-terminal phosphorylation and by the Wnt receptor LRP6 | eLife [elifesciences.org]

- 10. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. promega.com [promega.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the 5-HT1B Receptor Antagonist Activity of SB-216641

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of SB-216641, a selective antagonist of the serotonin 1B (5-HT1B) receptor. This document details its binding affinity, functional antagonist activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction to SB-216641

SB-216641, chemically known as N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide, is a potent and selective antagonist of the human 5-HT1B receptor.[1] It exhibits approximately 25-fold selectivity for the 5-HT1B receptor over the closely related 5-HT1D receptor, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor.[1][2][3] Its utility in preclinical research has been demonstrated in studies of anxiety and other neuropsychiatric disorders.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing the binding affinity and functional antagonist potency of SB-216641 for the 5-HT1B receptor.

Table 1: Receptor Binding Affinity of SB-216641

| Receptor Subtype | Radioligand | Preparation | pKi | Ki (nM) | Reference |

| Human 5-HT1B | [¹²⁵I]Iodocyanopindolol | Recombinant CHO cells | 9.0 | 1.0 | [2] |

| Human 5-HT1D | [¹²⁵I]Iodocyanopindolol | Recombinant CHO cells | 7.6 | 25.1 | [2] |

| Guinea Pig 5-HT1B | Not Specified | Striatum | Similar to human | Not Specified | [2] |

Table 2: Functional Antagonist Activity of SB-216641

| Assay | Agonist | Preparation | pKB / pA2 | KB (nM) | Reference |

| cAMP Accumulation | 5-HT | Recombinant h5-HT1B CHO cells | 9.3 | 0.5 | [2] |

| cAMP Accumulation | 5-HT | Recombinant h5-HT1D CHO cells | 7.3 | 50.1 | [2] |

| [³H]5-HT Release | 5-Carboxamidotryptamine (5-CT) | Guinea Pig Cerebral Cortex Slices | 8.45 (pA2) | 3.5 | [4] |

Signaling Pathways and Mechanism of Action

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Antagonism by SB-216641 blocks the downstream signaling cascades initiated by agonist binding.

Canonical Gαi/o Signaling Pathway

Activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). SB-216641 competitively binds to the 5-HT1B receptor, preventing agonist-induced activation of this pathway.

Non-Canonical Signaling Pathways

Beyond the canonical cAMP pathway, 5-HT1B receptor activation has been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and Akt/GSK3 pathways. These pathways are implicated in neuronal plasticity and cellular growth. SB-216641 would also be expected to block these agonist-induced non-canonical signaling events.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays used to characterize the 5-HT1B antagonist activity of SB-216641 are provided below.

In Vitro Assays

This assay determines the binding affinity (Ki) of SB-216641 for the 5-HT1B receptor by measuring its ability to displace a radiolabeled ligand.

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor, or native tissue preparations such as guinea pig striatum.[2]

-

Radioligand: [¹²⁵I]Iodocyanopindolol or [³H]5-HT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Prepare serial dilutions of SB-216641.

-

In a 96-well plate, incubate receptor membranes with a fixed concentration of the radioligand and varying concentrations of SB-216641.

-

Total binding is determined in the absence of SB-216641, and non-specific binding is measured in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The IC50 value (concentration of SB-216641 that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

This functional assay measures the ability of SB-216641 to antagonize agonist-induced inhibition of cAMP production.

-

Cell Line: CHO cells stably expressing the human 5-HT1B receptor.

-

Agonist: 5-Hydroxytryptamine (5-HT).

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of SB-216641.

-

Stimulate the cells with a fixed concentration of 5-HT (typically EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin to elevate basal cAMP levels.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

-

-

Data Analysis: The IC50 value for the inhibition of the 5-HT response is determined. The antagonist affinity (KB) can be calculated using the Schild equation.

This assay directly measures the activation of G-proteins following receptor stimulation and its inhibition by an antagonist.

-

Receptor Source: Membranes from cells expressing the 5-HT1B receptor.

-

Agonist: 5-Carboxamidotryptamine (5-CT) or 5-HT.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

-

Procedure:

-

Incubate receptor membranes with varying concentrations of SB-216641.

-

Add a fixed concentration of the agonist (e.g., 5-CT) to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Separate bound from free [³⁵S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis: Determine the ability of SB-216641 to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

In Vivo Behavioral Assays

The following are common behavioral paradigms used to assess the anxiolytic-like effects of compounds like SB-216641.

This test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer SB-216641 or vehicle to the animal (e.g., mouse or rat) at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.

This test measures the anxiolytic potential of a drug by assessing its ability to increase punished behavior.

-

Apparatus: An operant chamber with a drinking spout connected to a shock generator.

-

Procedure:

-

Water-deprive the animals for a set period (e.g., 24-48 hours).

-

Administer SB-216641 or vehicle.

-

Place the animal in the chamber where it has access to the drinking spout.

-

After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.

-

Record the total number of licks and shocks over a defined session time (e.g., 5 minutes).

-

-

Data Analysis: An anxiolytic effect is demonstrated by a significant increase in the number of licks (and thus, shocks received) in the drug-treated group compared to the vehicle group.

Conclusion

SB-216641 is a well-characterized, potent, and selective 5-HT1B receptor antagonist. Its pharmacological profile, established through a variety of in vitro and in vivo assays, makes it an indispensable tool for research into the serotonergic system and the development of novel therapeutics targeting the 5-HT1B receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other related compounds.

References

- 1. SB-216641 - Wikipedia [en.wikipedia.org]

- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SB 216641 hydrochloride | 5-HT1B Receptors | Tocris Bioscience [tocris.com]

- 4. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-216641A discovery and chemical properties

An In-Depth Technical Guide to SB-216641A: A Selective 5-HT1B Receptor Antagonist

Introduction

This compound is a potent and selective antagonist of the serotonin 5-HT1B receptor, first reported by Price et al. in 1997.[1] It exhibits approximately 25-fold selectivity for the human 5-HT1B receptor over the closely related 5-HT1D receptor.[1] This selectivity has made this compound a valuable pharmacological tool for differentiating the roles of these two receptor subtypes in various physiological and pathological processes. In preclinical studies, this compound has demonstrated anxiolytic effects in animal models, highlighting its potential in neuroscience research.[2] This document provides a comprehensive overview of the discovery, chemical properties, synthesis, and pharmacological profile of this compound.

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide | [2] |

| CAS Number | 170230-39-4 (free base); 193611-67-5 (hydrochloride) | [2][4] |

| Molecular Formula | C28H30N4O4 (free base); C28H31ClN4O4 (hydrochloride) | [2][4] |

| Molecular Weight | 486.57 g/mol (free base); 523.03 g/mol (hydrochloride) | [2][5] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water to 25 mM (with warming) | |

| pKa | Data not publicly available | |

| LogP | Data not publicly available |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been published in the primary literature. However, based on the synthesis of other biphenyl-4-carboxamide derivatives, a plausible synthetic route can be proposed.[6][7][8] The core of the molecule is a biphenyl-4-carboxamide scaffold, which is typically synthesized via a Suzuki coupling reaction to form the biphenyl bond, followed by an amide coupling.

A generalized workflow for the synthesis is outlined below:

References

- 1. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SB-216641 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to SB-216763: A Potent Modulator of Wnt/β-catenin Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query specified "SB-216641A." However, literature primarily identifies SB-216641 as a selective 5-HT1B receptor antagonist. In the context of Wnt/β-catenin signaling, the relevant and widely studied compound is SB-216763 , a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This guide will focus on SB-216763, assuming it to be the intended subject of inquiry due to its direct and significant role in modulating the Wnt pathway.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Its dysregulation is a hallmark of numerous pathologies, particularly cancer. A key regulatory event in this pathway is the phosphorylation of β-catenin by Glycogen Synthase Kinase 3 (GSK-3), which targets β-catenin for proteasomal degradation.[1][2] Small molecule inhibitors of GSK-3 have become invaluable tools for activating this pathway to study its downstream effects and for exploring potential therapeutic interventions.

SB-216763 is a potent, cell-permeable, ATP-competitive inhibitor of GSK-3.[3][4] By inhibiting both GSK-3α and GSK-3β isoforms, it effectively prevents the degradation of β-catenin.[3][5] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][5] This guide provides a comprehensive overview of SB-216763, its mechanism of action, quantitative data, and detailed protocols for its application in studying Wnt/β-catenin signaling.

Mechanism of Action

In the absence of a Wnt signal (the "off-state"), cytoplasmic β-catenin is part of a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3.[5] CK1 primes β-catenin through phosphorylation, which is then sequentially phosphorylated by GSK-3. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

The binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor disrupts the destruction complex.[1] SB-216763 mimics this activation by directly inhibiting the kinase activity of GSK-3.[3][6] This inhibition prevents β-catenin phosphorylation, leading to its stabilization, accumulation, and nuclear translocation, thereby activating Wnt target gene transcription.[3][5]

References

- 1. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SB216763 | Cell Signaling Technology [cellsignal.com]

- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustained release of a highly specific GSK3β inhibitor SB216763 in the PCL scaffold creates an osteogenic niche for osteogenesis, anti-adipogenesis, and potential angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The GSK-3β Inhibitor SB-216641: An In-Depth Technical Guide on its Effects on Tau Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, collectively known as tauopathies. Glycogen synthase kinase-3 beta (GSK-3β) is a key serine/threonine kinase implicated in this pathological process, making it a prime therapeutic target. SB-216641 has been identified as a potent and selective inhibitor of GSK-3β. This technical guide provides a comprehensive overview of the effects of SB-216641 on tau phosphorylation, including its mechanism of action, quantitative effects on specific phospho-tau sites, and detailed experimental protocols for its investigation. While direct quantitative data for SB-216641 is limited in publicly available literature, this guide leverages data from closely related and well-characterized GSK-3β inhibitors, such as AR-A014418 and SB-216763, to provide a representative understanding of its expected efficacy.

Mechanism of Action: Inhibition of GSK-3β and Reduction of Tau Phosphorylation

Glycogen synthase kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes. In the context of neurodegeneration, its β-isoform, GSK-3β, is of particular interest as it is one of the primary kinases responsible for the phosphorylation of tau protein.[1] Hyperactivation of GSK-3β leads to the abnormal hyperphosphorylation of tau, causing it to detach from microtubules, leading to microtubule instability and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[2][3]

SB-216641 is a small molecule inhibitor that selectively targets GSK-3. Its mechanism of action involves binding to the ATP-binding pocket of GSK-3β, thereby preventing the transfer of a phosphate group to its substrates, including tau. By inhibiting GSK-3β activity, SB-216641 is expected to reduce the overall phosphorylation of tau at multiple pathological sites. It is important to note that SB-216641 has also been characterized as a selective antagonist for the serotonin 5-HT1B receptor, which could contribute to its overall pharmacological profile and potential off-target effects.

Signaling Pathway of GSK-3β in Tau Phosphorylation

Data Presentation: Quantitative Effects on Tau Phosphorylation

| Compound | Cell Line | Tau Phosphorylation Site | IC50 | Reference |

| AR-A014418 | 3T3 fibroblasts | Ser396 | 2.7 µM | [4] |

Note: This data is for AR-A014418 and is presented as a proxy for the expected activity of SB-216641 due to the lack of specific public data for the latter.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of SB-216641 on tau phosphorylation.

In Vitro GSK-3β Kinase Assay

This protocol is for determining the direct inhibitory effect of SB-216641 on GSK-3β activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a synthetic peptide with a GSK-3β recognition motif)

-

SB-216641

-

ATP

-

Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA, 15 mM MgCl2)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of SB-216641 in DMSO. Create a serial dilution of SB-216641 in kinase assay buffer to achieve a range of desired concentrations. Include a DMSO-only vehicle control.

-

Enzyme and Substrate Preparation: Dilute the recombinant GSK-3β enzyme and the substrate peptide to their optimal working concentrations in kinase assay buffer.

-

Reaction Setup: In a 96-well plate, add the diluted SB-216641 or vehicle control.

-

Add the diluted GSK-3β enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding the ATP and substrate peptide mixture to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity. Calculate the percentage of inhibition for each concentration of SB-216641 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Tau Phosphorylation in Cell Culture

This protocol describes how to measure the effect of SB-216641 on tau phosphorylation in a cellular context.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

SB-216641

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-tau specific antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)

-

Total tau antibody

-

Loading control antibody (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture SH-SY5Y cells to 70-80% confluency. Treat the cells with various concentrations of SB-216641 or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (phospho-tau, total tau, and loading control) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-tau signal to the total tau signal, and then to the loading control signal.

-

Calculate the percentage reduction in tau phosphorylation for each treatment condition compared to the vehicle control.

-

Experimental Workflow for Western Blot Analysis

Conclusion

SB-216641, as a potent GSK-3β inhibitor, holds significant promise as a research tool and a potential therapeutic agent for tauopathies. By directly inhibiting the kinase activity of GSK-3β, it is expected to reduce the hyperphosphorylation of tau, a key event in the pathogenesis of Alzheimer's disease and related neurodegenerative disorders. While direct quantitative data for SB-216641 remains to be extensively published, the information available for structurally and functionally similar compounds provides a strong rationale for its efficacy. The detailed protocols provided in this guide offer a solid foundation for researchers to investigate and quantify the effects of SB-216641 on tau phosphorylation in various experimental settings. Further studies are warranted to fully elucidate the in vivo efficacy and complete pharmacological profile of SB-216641.

References

- 1. Phosphorylation of a Cleaved Tau Proteoform at a Single Residue Inhibits Binding to the E3 Ubiquitin Ligase, CHIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo hyperphosphorylation of tau is associated with synaptic loss and behavioral abnormalities in the absence of tau seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. researchgate.net [researchgate.net]

Investigating the Target Activity of SB-216641A: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the pharmacological compound SB-216641A. The initial query concerned its potential dual-target activity. However, a comprehensive review of the scientific literature indicates that this compound is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, with a notable preference for the 5-HT1B subtype.[1] There is no substantial evidence to classify this compound as a dual-target inhibitor acting on disparate protein families, such as serotonin receptors and kinases.

It is possible that this compound was mistaken for the similarly named compound, SB-216763 , which is a well-characterized and potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). To provide a comprehensive resource that addresses the potential underlying interest in GSK-3 inhibition, this guide will present the pharmacological profile of both compounds in separate sections.

Section 1: this compound - A Selective 5-HT1B/1D Receptor Antagonist

This compound is a research chemical that has been instrumental in distinguishing the roles of the highly homologous 5-HT1B and 5-HT1D receptors.[2] Its selectivity allows for the precise investigation of the physiological and pathological processes mediated by these receptors.

Data Presentation: Quantitative Analysis of this compound Activity

The binding affinity and functional potency of this compound at human 5-HT1B and 5-HT1D receptors are summarized below.

| Parameter | h5-HT1B Receptor | h5-HT1D Receptor | Selectivity (Fold) | Reference |

| Binding Affinity (pKi) | 9.0 | 7.6 | ~25x for 5-HT1B | [2] |

| Functional Antagonism (pKB) | 9.3 | 7.3 | 100x for 5-HT1B | [2] |

| Functional Activity (Apparent pA2) | 8.45 (Guinea-pig) | - | - | [3] |

-

pKi : The negative logarithm of the inhibition constant (Ki), indicating binding affinity. A higher value signifies stronger binding.

-

pKB : The negative logarithm of the equilibrium dissociation constant (KB) for an antagonist, indicating functional potency.

-

pA2 : A measure of the potency of an antagonist.

Signaling Pathway of 5-HT1B Receptors

Caption: Simplified 5-HT1B receptor signaling cascade.

Experimental Protocols

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of this compound for 5-HT1B and 5-HT1D receptors.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors.

-

Radioligand (e.g., [3H]5-carboxamidotryptamine or [125I]GTI).

-

This compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM serotonin).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

This functional assay measures an antagonist's ability to block agonist-induced changes in intracellular cAMP levels.

-

Objective: To determine the functional antagonist potency (pKB) of this compound.

-

Materials:

-

Whole cells (e.g., CHO or HEK293) expressing the receptor of interest.

-

A 5-HT1B/1D receptor agonist (e.g., 5-CT).

-

Forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal).

-

This compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

-

-

Procedure:

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of agonist (e.g., EC80 of 5-CT) in the presence of forskolin.

-

Incubate to allow for cAMP production (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the agonist-induced cAMP levels against the concentration of this compound.

-

Calculate the IC50 of this compound for the inhibition of the agonist response.

-

Calculate the KB value using the Cheng-Prusoff or Schild analysis, then convert to pKB.

-

Section 2: SB-216763 - A Potent and Selective GSK-3 Inhibitor

SB-216763 is a potent, cell-permeable, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[9][10][11] It shows high selectivity for GSK-3 over a range of other protein kinases, making it a valuable tool for studying the roles of GSK-3 in cellular processes like Wnt signaling, metabolism, and neuronal function.[10]

Data Presentation: Quantitative Analysis of SB-216763 Activity

The inhibitory potency of SB-216763 against the two GSK-3 isoforms is presented below.

| Parameter | GSK-3α | GSK-3β | Selectivity | Reference |

| Inhibitory Potency (IC50) | 34.3 nM | 34.3 nM | Non-isoform selective | [9] |

| Inhibitory Potency (IC50) | 7.54 nM | 21.3 nM | ~2.8x for GSK-3α | [12][13] |

| Inhibition Constant (Ki) | 9 nM | - | - | [12] |

Note: Variations in IC50 values can arise from different assay conditions and methodologies.

Selectivity Profile: SB-216763 has been tested against panels of other kinases and generally shows high selectivity. For instance, at a concentration of 10 µM, it did not significantly inhibit a panel of 24 other protein kinases.[10][14]

Signaling Pathway of GSK-3 in the Wnt/β-Catenin Pathway

GSK-3 is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[15][16][17] Inhibition of GSK-3, either by Wnt signaling or by small molecules like SB-216763, prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[15][16][17]

Caption: Role of GSK-3 in the canonical Wnt signaling pathway.

Experimental Protocols

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified GSK-3.

-

Objective: To determine the IC50 value of SB-216763 for GSK-3α and GSK-3β.

-

Materials:

-

Recombinant human GSK-3α or GSK-3β enzyme.

-

GSK-3 substrate (e.g., a synthetic peptide like GS-2, derived from glycogen synthase).

-

ATP (often radiolabeled, e.g., [γ-33P]ATP, or used in a luminescence-based assay like ADP-Glo).

-

SB-216763 at various concentrations.

-

Kinase Assay Buffer (e.g., 50 mM MOPS pH 7.0, 10 mM Mg-acetate, 0.2 mM EDTA).

-

Detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or a plate reader for luminescence).

-

-

Procedure (Example using ADP-Glo):

-

Prepare serial dilutions of SB-216763.

-

In a multi-well plate, add the kinase reaction buffer containing the GSK-3 enzyme and substrate peptide.

-

Add the SB-216763 dilutions or vehicle control.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate for a set time (e.g., 60 minutes at room temperature) to allow for substrate phosphorylation.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent system, which converts ADP to ATP and then generates a luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the percent inhibition for each concentration of SB-216763 and determine the IC50 value by fitting the data to a dose-response curve.

-

This cell-based assay provides a functional measure of GSK-3 inhibition within a relevant signaling pathway.

-

Objective: To confirm that SB-216763 inhibits GSK-3 in a cellular context, leading to the stabilization of its substrate, β-catenin.

-

Materials:

-

A suitable cell line (e.g., HEK293, CHO-K1).

-

SB-216763 at various concentrations.

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

Antibodies: primary antibody against β-catenin (or active, non-phosphorylated β-catenin) and a loading control (e.g., β-actin); appropriate secondary antibodies.

-

Western blotting equipment and reagents or an ELISA-based detection system.

-

-

Procedure (Western Blotting):

-

Culture cells to an appropriate confluency.

-

Treat cells with varying concentrations of SB-216763 for a specified time (e.g., 4-24 hours).

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with the primary antibody for β-catenin, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the dose-dependent increase in β-catenin levels.

-

References

- 1. SB-216641 - Wikipedia [en.wikipedia.org]

- 2. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SB216763 | Cell Signaling Technology [cellsignal.com]

- 11. stemcell.com [stemcell.com]

- 12. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]

- 13. Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. GSK3: a multifaceted kinase in Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Frontiers | GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder [frontiersin.org]

SB-216641A: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SB-216641A, a selective 5-HT1B receptor antagonist, for its application in neuroscience research. This document details its mechanism of action, key in vitro and in vivo experimental data, and detailed protocols for its use in the laboratory.

Introduction

This compound is a potent and selective antagonist of the serotonin 1B (5-HT1B) receptor, demonstrating approximately 25-fold higher affinity for the human 5-HT1B receptor over the closely related 5-HT1D receptor.[1][2][3] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. The 5-HT1B receptor, a Gi/o protein-coupled receptor, is predominantly expressed in the basal ganglia, striatum, frontal cortex, and hippocampus, where it functions as both an autoreceptor on serotonergic neurons and a heteroreceptor on other neuronal types, modulating the release of various neurotransmitters.[4][5] This guide will explore the binding and functional characteristics of this compound and its application in behavioral neuroscience research.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT1B receptor. By blocking the binding of the endogenous agonist serotonin (5-HT), it prevents the activation of the Gi/o signaling cascade. This inhibition leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels that would otherwise be suppressed by 5-HT. Furthermore, antagonism of 5-HT1B receptors can modulate the activity of ion channels and other downstream signaling pathways, including the ERK and Akt/GSK3 pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Data for this compound

| Parameter | Receptor | Species | Value | Reference |

| pKi | h5-HT1B | Human | 9.0 | [6] |

| Selectivity (over h5-HT1D) | - | Human | 25-fold | [1][6] |

| pKB | h5-HT1B | Human | 9.3 | [6] |

| pKB | h5-HT1D | Human | 7.3 | [6] |

Table 2: In Vivo Behavioral Effects of this compound

| Animal Model | Species | Dose Range (mg/kg) | Route | Observed Effect | Reference |

| Vogel Conflict Drinking Test | Rat | 2.5 - 5 | i.p. | Anxiolytic-like | [1] |

| Elevated Plus-Maze Test | Mouse | 5 | i.p. | Anxiolytic-like | [1] |

| Four-Plate Test | Mouse | 5 - 10 | i.p. | Anxiolytic-like | [1] |

Signaling Pathways and Experimental Workflows

5-HT1B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the 5-HT1B receptor and the point of intervention for this compound.

Caption: 5-HT1B receptor signaling cascade and antagonism by this compound.

Experimental Workflow: In Vitro Antagonist Characterization

The following diagram outlines a typical workflow for characterizing this compound in vitro.

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocols

In Vitro Assays

This protocol is adapted from studies characterizing 5-HT1B/1D receptor antagonists.[1][7]

-

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.

-

Materials:

-

Membrane preparation from cells expressing the human 5-HT1B receptor or from guinea-pig striatum.[7]

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a non-labeled 5-HT1B ligand like 5-HT).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the membrane preparation, [3H]GR125743 (at a concentration close to its Kd, e.g., 0.3 nM), and either buffer, this compound, or the non-specific binding control.

-

Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

This protocol is based on a method for measuring G-protein activation in CHO cells expressing the human 5-HT1B receptor.[6]

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block agonist-stimulated G-protein activation.

-

Materials:

-

Membrane preparation from CHO cells expressing the human 5-HT1B receptor.[6]

-

[35S]GTPγS.

-

5-HT1B receptor agonist (e.g., 5-HT).

-

This compound stock solution.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM ascorbate, pH 7.4.[6]

-

GDP.

-

Glass fiber filters and filtration apparatus.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound in the assay buffer containing GDP (e.g., 10 µM) at 30°C for 30 minutes.[6]

-

Add the 5-HT1B agonist to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 100 pM).[6]

-

Incubate at 30°C for 30 minutes.[6]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [35S]GTPγS by scintillation counting.

-

Plot the agonist concentration-response curve in the absence and presence of this compound to determine the antagonist's potency (pA2 or KB).

-

This protocol is a general method for assessing the function of Gi-coupled receptors.

-

Objective: To measure the ability of this compound to reverse agonist-induced inhibition of cAMP production.

-

Materials:

-

Whole cells expressing the human 5-HT1B receptor.

-

Forskolin.

-

5-HT1B receptor agonist (e.g., 5-HT).

-

This compound stock solution.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Add the 5-HT1B agonist at a concentration that gives a submaximal response (e.g., EC80).

-

Simultaneously or shortly after, add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells according to the cAMP kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Determine the ability of this compound to restore cAMP levels in the presence of the agonist.

-

In Vivo Behavioral Assays

This protocol is a standard method for assessing anxiety-like behavior in rodents.[2][3][8][9][10]

-

Objective: To evaluate the anxiolytic-like effects of this compound.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Mice or rats.

-

Procedure:

-

Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the animals.

-

After a pre-treatment period (e.g., 30 minutes), place the animal in the center of the maze, facing one of the closed arms.

-

Allow the animal to explore the maze for a set time (e.g., 5 minutes).

-

Record the animal's behavior using a video camera.

-

Analyze the time spent in the open arms and the number of entries into the open and closed arms.

-

An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

-

This is a classic model for screening anxiolytic drugs.[4][11][12][13]

-

Objective: To assess the anti-conflict (anxiolytic-like) effects of this compound.

-

Apparatus: An operant chamber with a drinking spout connected to a shock generator.

-

Animals: Water-deprived rats.

-

Procedure:

-

Water-deprive the rats for a period (e.g., 48 hours), with a brief period of access to water in the test chamber to train them to drink from the spout.

-

On the test day, administer this compound (e.g., 2.5-5 mg/kg, i.p.) or vehicle.

-

After a pre-treatment period, place the rat in the chamber.

-

Allow the rat to drink, but after a set number of licks (e.g., every 20th lick), deliver a mild electric shock through the drinking spout.

-

Record the total number of shocks received during the session (e.g., 5 minutes).

-

An increase in the number of punished licks (shocks) is indicative of an anxiolytic-like effect.

-

In Vivo Microdialysis

This protocol is based on studies investigating the effects of 5-HT1B ligands on neurotransmitter release.[14][15][16][17][18][19][20][21][22][23]

-

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions.

-

Apparatus: Stereotaxic frame, microdialysis probes, infusion pump, and a fraction collector.

-

Animals: Rats or mice.

-

Procedure:

-

Surgically implant a guide cannula into the brain region of interest (e.g., frontal cortex, striatum) under anesthesia.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for a period of time.

-

Administer this compound systemically (e.g., i.p.) or locally through the probe (reverse dialysis).

-

Continue to collect dialysate samples.

-

Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique like HPLC with electrochemical or fluorescence detection.

-

An increase in the extracellular concentration of a neurotransmitter that is under the inhibitory control of 5-HT1B heteroreceptors would be expected following this compound administration.

-

Conclusion

This compound is a highly selective and potent 5-HT1B receptor antagonist that serves as an invaluable tool for neuroscience research. Its utility in dissecting the complex roles of the 5-HT1B receptor in neurotransmission and behavior is well-established. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo experimental settings, ultimately contributing to a deeper understanding of the serotonergic system and its involvement in neurological and psychiatric disorders.

References

- 1. Characterization of human serotonin 1D and 1B receptors using [3H]-GR-125743, a novel radiolabelled serotonin 5HT1D/1B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated plus maze protocol [protocols.io]

- 3. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]

- 7. Binding profile of the novel 5-HT1B/1D receptor antagonist, [3H]GR 125,743, in guinea-pig brain: a comparison with [3H]5-carboxamidotryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 12. Anxiolytic-like effect of cannabidiol in the rat Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VOGEL TEST [panlab.com]

- 14. Role of extracellular serotonin levels in the effect of 5-HT1B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuronal release of serotonin in the cerebellum of behaving rats: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-HT-moduline, a 5-HT(1B/1D) receptor endogenous modulator, interacts with dopamine release measured in vivo by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. In vivo serotonin release and learned helplessness - PubMed [pubmed.ncbi.nlm.nih.gov]